2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
Description
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C21H19N3O2/c1-14(25)17-12-24(20-8-4-3-6-15(17)20)13-21(26)22-18-7-5-9-19-16(18)10-11-23(19)2/h3-12H,13H2,1-2H3,(H,22,26) |
InChI Key |
BRWFBQBTKOQFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=C4C=CN(C4=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole Precursors
The synthesis begins with the alkylation of indole derivatives to introduce substituents at the 1-position. A common approach involves treating indole with alkyl halides in the presence of a strong base. For example, 1-methyl-1H-indol-4-amine can be prepared via N-alkylation using methyl iodide and potassium hydroxide in dimethyl sulfoxide (DMSO). Similarly, 1-(4-methoxyphenyl)-2-methylindole is synthesized by reacting indole with 4-methoxybenzyl chloride under basic conditions.
Key Reaction Conditions :
Acetylation of Indole Derivatives
The introduction of the acetyl group at the 3-position of indole is achieved through Friedel-Crafts acylation or direct acetylation. In one method, indole is treated with acetyl chloride in the presence of AlCl₃, yielding 3-acetylindole. Alternatively, POCl₃ and DMF are used to form 1H-indole-3-carbaldehyde, which is subsequently oxidized to the acetyl derivative.
Optimization Note :
-
Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent improves acetylation efficiency, achieving yields up to 38%.
Amide Bond Formation
Coupling Strategies
The acetamide bridge is formed via condensation between 3-acetylindole and 1-methyl-1H-indol-4-amine. Two primary methods are employed:
HATU-Mediated Coupling
A mixture of 3-acetylindole, HATU, and DIEA (N,N-Diisopropylethylamine) in DMF facilitates amide bond formation at room temperature. This method is favored for its mild conditions and compatibility with sensitive functional groups.
Example Protocol :
DCC/HOBt Activation
Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) are used to activate carboxylic acids for amide coupling. This approach is effective for large-scale synthesis but requires careful purification to remove urea byproducts.
Typical Conditions :
Purification and Characterization
Chromatographic Techniques
Crude products are purified using column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC. For example, 2-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is isolated via prep-TLC with ethyl acetate, yielding 38% pure product.
Spectroscopic Analysis
-
¹H NMR : Peaks at δ 2.55 ppm (acetyl CH₃), δ 3.91 ppm (OCH₃), and δ 7.69 ppm (indole aromatic protons) confirm structural integrity.
-
MS : Molecular ion peaks at m/z 381.2 [M+H]⁺ align with theoretical masses.
Challenges and Optimization
Low Yields in Coupling Steps
Early methods suffered from low yields (7–38%) due to steric hindrance from the 1-methylindole group. Optimizing solvent polarity (e.g., switching from DCM to DMF) and increasing reaction time to 14 hours improved yields to 54%.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural features and physicochemical properties of 2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide and related indole-acetamide derivatives:
Key Observations:
- Bis-Indole vs. Mono-Indole Systems: The target compound’s bis-indole structure distinguishes it from most analogs, which typically feature a single indole core with aryl or heteroaryl amide side chains . This may enhance π-π stacking interactions in biological targets compared to mono-indole derivatives.
- In contrast, compounds like 10j and 10m utilize chlorobenzoyl and methoxy groups, which may enhance lipophilicity and membrane permeability.
- Amide Side Chain Diversity : The target compound’s 1-methylindol-4-yl amide side chain is unique compared to pyridine (e.g., 10m ), sulfonamide (e.g., 39 ), or hydroxyethyl (e.g., ) substituents. These differences influence solubility, bioavailability, and target selectivity.
Biological Activity
2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic compound featuring indole moieties, which are known for their diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
- Molecular Formula : C21H19N3O2
- Molecular Weight : 345.4 g/mol
- CAS Number : 1351689-46-7
Biological Activities
The biological activities of this compound primarily stem from its interaction with various cellular pathways. Below are some key findings:
Anticancer Activity
Research indicates that compounds with indole structures can exhibit significant anticancer properties. For instance, derivatives similar to 2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide have been shown to induce cell death through mechanisms such as methuosis, a form of non-apoptotic cell death characterized by the accumulation of vacuoles in cells .
Table 1: Summary of Anticancer Activities
| Compound | Mechanism of Action | Cell Line Tested | IC50 (μM) |
|---|---|---|---|
| 2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide | Induction of methuosis | GBM Cells | Not specified |
| Indole-based derivatives | Microtubule disruption | Various | <10 |
Structure–Activity Relationship (SAR)
The effectiveness of indole-based compounds often depends on their structural features. Modifications at specific positions on the indole ring can lead to variations in biological activity. For example, substitutions at the 2-position can significantly alter cytotoxicity and mechanisms of action, such as disrupting microtubule polymerization .
Case Studies
Several studies have explored the biological activity of indole derivatives, providing insights into their potential therapeutic applications:
- Study on Methuosis-Inducing Compounds : A series of indole derivatives were evaluated for their ability to induce methuosis in glioblastoma cells, revealing that certain structural modifications enhanced cytotoxicity and altered cell cycle dynamics .
- Anti-inflammatory Activity Investigation : Research into related indole compounds demonstrated their ability to inhibit COX enzymes and reduce inflammatory markers in vitro, suggesting potential for treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of indole cores (e.g., acetylation at position 3 using acetic anhydride under reflux with pyridine as a base) .
- Step 2 : Coupling via nucleophilic substitution or amidation. For example, reacting 3-acetylindole with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) under reflux with potassium iodide and potassium carbonate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Yield Optimization : Control reaction time (8–12 hours) and temperature (80–100°C); yields range from 6% to 17% for structurally similar indole-acetamides .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., acetyl peaks at ~2.6 ppm for CH, indole protons at 6.5–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHNO requires m/z 368.16) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for docking studies .
Q. What analytical techniques assess purity and thermal stability?
- Methodological Answer :
- HPLC : Purity >95% using C18 columns with acetonitrile/water mobile phases .
- Differential Scanning Calorimetry (DSC) : Determines melting points (e.g., 190–194°C for similar indole-acetamides) .
- Thermogravimetric Analysis (TGA) : Evaluates decomposition profiles (e.g., stability up to 200°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Modify acetyl or methyl groups on indole rings (e.g., replace acetyl with nitro or methoxy groups to alter electron density) .
- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC values (e.g., 10j in showed IC = 3.2 μM against MCF-7) .
- Computational Docking : Use AutoDock Vina to predict binding to Bcl-2/Mcl-1 proteins; validate with MD simulations .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Orthogonal Assays : Cross-validate cytotoxicity results with apoptosis markers (e.g., caspase-3 activation) .
- Solubility Controls : Use DMSO concentrations <0.1% to avoid solvent interference .
- Batch Reproducibility : Repeat syntheses with strict stoichiometric control (e.g., ±5% reagent variance affects yields by 10–15%) .
Q. What computational approaches predict binding mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Align the compound’s 3D structure (from X-ray or DFT-optimized geometry) with protein active sites (e.g., Bcl-2 BH3 domain). Use scoring functions (e.g., Gibbs free energy < -8 kcal/mol indicates strong binding) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., RMSD < 2 Å confirms stable protein-ligand interactions) .
Q. How can reaction yields be optimized in complex multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc) or CuI for coupling steps; yields improve by 20–30% with 10 mol% catalyst .
- Solvent Selection : Use DMF for amidation (yield: 65%) vs. THF (yield: 40%) due to better solubility .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes with 80°C microwave irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
